molecular formula C12H6BrFN2 B2464662 2-Bromo-7-fluorophenazine CAS No. 2366994-10-5

2-Bromo-7-fluorophenazine

Cat. No.: B2464662
CAS No.: 2366994-10-5
M. Wt: 277.096
InChI Key: QQQFKJMBSPIPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-fluorophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine classThis compound is characterized by the presence of bromine and fluorine atoms on the phenazine core, which can influence its chemical properties and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-fluorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced phenazine compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluorophenazine involves its interaction with specific molecular targets and pathways. In biological systems, it can disrupt bacterial cell membranes, leading to cell lysis and death. The compound may also interfere with cellular respiration and electron transport chains, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

  • 2-Bromo-7-chlorophenazine
  • 2-Amino-7-chlorophenazine
  • 7-Chloro-1-iodophenazine
  • 1-Bromophenazine
  • 2-Bromo-7-methoxyphenazine
  • 2-Fluoro-7-chlorophenazine
  • 8-Bromo-1-fluorophenazine
  • 8-Chloro-1-fluorophenazine

Uniqueness: 2-Bromo-7-fluorophenazine is unique due to the presence of both bromine and fluorine atoms on the phenazine core. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different antimicrobial properties and reactivity patterns, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

2-bromo-7-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQFKJMBSPIPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.